4-(3,4-dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of chemicals This compound is characterized by the presence of a thiazole ring, a phenyl group, and dichlorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with appropriate thiazole precursors under controlled conditions. One common method involves the use of sodium hydride as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in different chemical reactions.
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: Known for its use as an herbicide.
Uniqueness
4-(3,4-Dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine is unique due to its specific thiazole structure and the combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C18H16Cl2N2S |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)-N-phenyl-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16Cl2N2S/c1-2-6-16-17(12-9-10-14(19)15(20)11-12)22-18(23-16)21-13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3,(H,21,22) |
InChI Key |
LFCWEAKOERZXBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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